2,4-Difluoro-5-nitrobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3F2NO5S. It is a derivative of benzene, where two fluorine atoms and one nitro group are substituted at the 2, 4, and 5 positions, respectively, and a sulfonic acid group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
2,4-Difluoro-5-nitrobenzenesulfonic acid is typically synthesized through the sulfonation of 2,4-difluoronitrobenzene. The reaction involves treating 2,4-difluoronitrobenzene with sulfuric acid, leading to the formation of the sulfonic acid derivative. The product is then precipitated with potassium chloride as the potassium sulfonate .
Analyse Chemischer Reaktionen
2,4-Difluoro-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro groups) on the benzene ring. Common reagents include nucleophiles like amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonic acid group can undergo oxidation reactions under specific conditions, although this is less common.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-difluoro-5-nitrobenzene sulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with various substrates. These interactions can influence the reactivity and stability of the compound in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluoro-5-nitrobenzenesulfonic acid can be compared with other similar compounds such as:
2,4-Difluoronitrobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,5-Difluoronitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
3,4-Difluoronitrobenzene: Another isomer with distinct chemical properties and uses
These comparisons highlight the unique reactivity and applications of 2,4-difluoro-5-nitrobenzene sulfonic acid due to the presence of both fluorine and sulfonic acid groups on the benzene ring.
Eigenschaften
CAS-Nummer |
131574-34-0 |
---|---|
Molekularformel |
C6H3F2NO5S |
Molekulargewicht |
239.16 g/mol |
IUPAC-Name |
2,4-difluoro-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3F2NO5S/c7-3-1-4(8)6(15(12,13)14)2-5(3)9(10)11/h1-2H,(H,12,13,14) |
InChI-Schlüssel |
IFRMIWUTVLODTM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-] |
Key on ui other cas no. |
131574-34-0 |
Synonyme |
2,4-difluoro-5-nitrobenzene sulfonic acid 2,4-DNSA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.